5-Bromo-3-indolyl-beta-D-glucopyranoside
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Overview
Description
5-Bromo-3-indolyl-beta-D-glucopyranoside is a chemical compound utilized in various scientific research areas, particularly in histochemical studies to demonstrate enzymatic activities within tissues. It serves as a substrate in the identification and localization of enzymes, such as β-glucosidase, by producing a chromogenic reaction product, facilitating the study of enzyme distribution and activity in mammalian tissues (Pearson, Andrews, & Grose, 1961).
Synthesis Analysis
The synthesis of related β-D-glucopyranoside compounds involves multiple steps, including glycosylation reactions, selective deprotection, and coupling with various aglycons. For example, the total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside from ethynyl-β-C-glycoside demonstrates the complexity and specificity required in synthesizing such molecules, which share structural similarities with 5-Bromo-3-indolyl-beta-D-glucopyranoside (Yepremyan & Minehan, 2012).
Molecular Structure Analysis
The molecular structure of β-D-glucopyranoside derivatives, including 5-Bromo-3-indolyl-beta-D-glucopyranoside, is characterized by the presence of a glucopyranoside moiety linked to various functional groups, which affect their reactivity and interaction with enzymes. Structural analyses, such as NMR and X-ray diffraction, are critical for confirming the configuration and conformation of these molecules (Tomić et al., 1994).
Chemical Reactions and Properties
5-Bromo-3-indolyl-beta-D-glucopyranoside participates in specific chemical reactions, notably in the formation of highly chromogenic compounds upon enzymatic cleavage by β-glucosidase. This reaction is fundamental in histochemical studies for the visualization of enzyme activity in tissue samples. The compound's chemical properties, including its reactivity with various enzymes and its ability to form stable reaction products, are essential for its application in biological studies (Pearson et al., 1961).
Scientific Research Applications
Histochemical Analysis
5-Bromo-3-indolyl-beta-D-glucopyranoside has been instrumental in histochemical studies, particularly in demonstrating beta-D-glucuronidase activity in various tissues. For instance, Pearson et al. (1967) used a closely related substrate, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, to demonstrate beta-D-glucuronidase in rat tissues, highlighting the substrate's specificity and the method's applicability in studying pathological conditions Pearson, Standen, & Esterly, 1967. Similarly, Horwitz, Eastwaran, & Kowalczyk (1969) conducted a kinetic study on the hydrolysis of 5-bromo-4-chloroindol-3-yl beta-D-glucopyranoside by almond emulsin, providing insights into the enzyme's activity and potential applications in evaluating other hydrolytic enzymes Horwitz, Eastwaran, & Kowalczyk, 1969.
Enzyme Localization and Activity
Mazzuca et al. (2006) reported a combined method for localizing enzyme immobilization sites and determining catalytic activity on polymeric capillary membrane reactors, using 5-brome-4-chloro-3-indolyl-β-D-glucopyranosyde as a substrate for beta-glucosidase from olive fruit. This approach merges classic enzyme activity assays with western blot techniques, offering a new perspective on enzyme immobilization and activity studies Mazzuca, Giorno, Spadafora, Mazzei, & Drioli, 2006.
Biochemical Assays
Pearson, Andrews, & Grose (1961) synthesized 3-(5-Bromoindolyl)-β-D-glucopyranoside for a histochemical study of tissue β-glucosidase, demonstrating its potential in biochemical assays where the reaction product, 5,5′-dibromoindigo, precipitates at the site of enzymic activity, allowing for precise enzyme localization in tissues Pearson, Andrews, & Grose, 1961.
Antitumor Activities
In the field of cancer research, Bok et al. (1999) isolated compounds from Cordyceps sinensis showing antitumor properties. One of the compounds, 5 alpha,8 alpha-epidioxy-24(R)-methylcholesta-6,22-dien-3 beta-D-glucopyranoside, demonstrated significant inhibition of tumor cell proliferation, suggesting the potential therapeutic applications of glucopyranoside derivatives in cancer treatment Bok, Lermer, Chilton, Klingeman, & Towers, 1999.
Future Directions
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.
Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMATFDVHBYOS-RKQHYHRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-indolyl-beta-D-glucopyranoside |
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